molecular formula C23H19ClN4O5S B12120882 6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12120882
M. Wt: 498.9 g/mol
InChI Key: FMBSVAFLHKBAKN-UHFFFAOYSA-N
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Description

The compound 6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 890603-39-1) is a chromene-carboxamide derivative with a molecular weight of 498.9 g/mol . Its structure features a chlorinated chromene core linked to a sulfamoylphenyl group substituted with a 4,6-dimethylpyrimidin-2-yl moiety. Key computed properties include an XLogP3 of 3.5 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 136 Ų, and hydrogen-bonding capacity (2 donors, 8 acceptors) .

Properties

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.9 g/mol

IUPAC Name

6-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H19ClN4O5S/c1-12-8-20-17(10-18(12)24)19(29)11-21(33-20)22(30)27-15-4-6-16(7-5-15)34(31,32)28-23-25-13(2)9-14(3)26-23/h4-11H,1-3H3,(H,27,30)(H,25,26,28)

InChI Key

FMBSVAFLHKBAKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with 4-aminobenzenesulfonamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Pyrimidine Ring: The final step involves the nucleophilic substitution reaction where the dimethylpyrimidine derivative is attached to the sulfonamide group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial or anticancer properties due to its sulfonamide and pyrimidine moieties. These groups are known for their biological activity, making the compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The sulfonamide group is particularly interesting for its antibacterial properties, while the chromene core might offer antioxidant benefits.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of essential substrates. The sulfonamide group could interfere with folic acid synthesis in bacteria, while the chromene core might interact with cellular oxidative pathways.

Comparison with Similar Compounds

Table 1: Structural and Computational Comparison

Compound CAS No. Sulfamoyl Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond (Donors/Acceptors) TPSA (Ų)
Target Compound 890603-39-1 4,6-dimethylpyrimidin-2-yl C₂₄H₂₀ClN₅O₅S 498.9 3.5 2/8 136
6-chloro-7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide 898614-63-6 Pyrimidin-2-yl C₂₁H₁₅ClN₄O₅S 486.9* ~2.8† 2/8 ~136‡
6-chloro-7-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide 873082-05-4 4-methylpyrimidin-2-yl C₂₂H₁₇ClN₄O₅S 492.9* ~3.1† 2/8 ~136‡
6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide 873080-78-5 3,4-dimethylisoxazol-5-yl C₂₃H₂₀ClN₃O₆S 510.9* ~3.8† 2/7 ~120‡

*Calculated from molecular formula. †Estimated based on substituent contributions.

Key Observations

Impact of Substituents on Lipophilicity (XLogP3): The target compound’s 4,6-dimethylpyrimidin-2-yl group increases lipophilicity (XLogP3 = 3.5) compared to the non-methylated pyrimidin-2-yl analog (CAS: 898614-63-6, estimated XLogP3 ~2.8) . The 4-methylpyrimidin-2-yl variant (CAS: 873082-05-4) shows intermediate lipophilicity (~3.1), while the isoxazole-substituted analog (CAS: 873080-78-5) exhibits higher XLogP3 (~3.8) due to the hydrophobic dimethylisoxazole moiety .

Hydrogen-Bonding and Solubility: All compounds share 2 hydrogen bond donors, but the isoxazole analog (CAS: 873080-78-5) has fewer acceptors (7 vs. 8 in others), reducing polarity . The target compound’s TPSA (136 Ų) aligns with moderate solubility, while the isoxazole variant’s lower TPSA (~120 Ų) suggests enhanced membrane permeability .

The isoxazole substituent (CAS: 873080-78-5) alters electronic properties, which may shift selectivity toward different biological targets .

Research Implications

  • Medicinal Chemistry: The dimethylpyrimidine group in the target compound may enhance enzyme inhibition via hydrophobic interactions, while the isoxazole analog could serve as a lead for targets requiring reduced polarity.
  • Synthetic Feasibility: The pyrimidine-based analogs (CAS: 890603-39-1, 898614-63-6, 873082-05-4) share synthetic pathways, whereas the isoxazole variant (CAS: 873080-78-5) necessitates divergent strategies .

Limitations

Further studies on binding affinities or pharmacokinetics are needed to validate these hypotheses.

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